![molecular formula C18H24N2O3S2 B3020252 N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 2319891-53-5](/img/structure/B3020252.png)
N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene has a five-membered ring structure with four carbon atoms and one sulfur atom . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For example, thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-inflammatory Properties
Some thiophene-based compounds act as anti-inflammatory agents . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Properties
Thiophene-based compounds have been found to exhibit antimicrobial properties . This opens up possibilities for the use of our compound in the development of new antimicrobial agents.
Anticancer Properties
Thiophene derivatives have shown anticancer properties . This indicates that our compound could potentially be used in cancer research and treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential industrial applications for our compound.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could have applications in the development of new materials and technologies.
Fungicidal Activity
Some thiophene-based compounds have shown good fungicidal activities . This suggests that our compound could potentially be used in the development of new fungicides.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the structure of our compound, it could potentially be used in this type of chemical reaction.
Mechanism of Action
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target . For instance, some thiophene derivatives act as inhibitors for certain enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the therapeutic properties associated with thiophene derivatives, it can be inferred that the compound may have potential effects at the molecular and cellular level .
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-2-thiophen-3-ylpropyl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-13(2)17(21)20-15-5-7-16(8-6-15)25(22,23)19-12-18(3,4)14-9-10-24-11-14/h5-11,13,19H,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAVQYFLXYUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide |
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